Pitavastatin Lactone
Pitavastatin Lactone
Pitavastatin lactone is a major phase 2 metabolite of the HMG-CoA reductase inhibitor pitavastatin. Pitavastatin lactone is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone. It can be retroconverted to pitavastatin via hydrolysis.
Brand Name:
Vulcanchem
CAS No.:
141750-63-2
VCID:
VC21275045
InChI:
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1
SMILES:
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F
Molecular Formula:
C25H22FNO3
Molecular Weight:
403.4 g/mol
Pitavastatin Lactone
CAS No.: 141750-63-2
Cat. No.: VC21275045
Molecular Formula: C25H22FNO3
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pitavastatin lactone is a major phase 2 metabolite of the HMG-CoA reductase inhibitor pitavastatin. Pitavastatin lactone is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone. It can be retroconverted to pitavastatin via hydrolysis. |
|---|---|
| CAS No. | 141750-63-2 |
| Molecular Formula | C25H22FNO3 |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | (4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
| Standard InChI | InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1 |
| Standard InChI Key | XJVKVAFYQRWVAJ-MCBHFWOFSA-N |
| Isomeric SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F |
| SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F |
| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F |
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